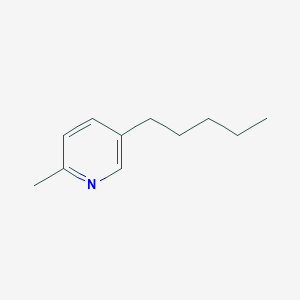

2-Methyl-5-pentylpyridine

Description

2-Methyl-5-pentylpyridine (C${11}$H${17}$N) is a pyridine derivative featuring a methyl group at the 2-position and a pentyl chain at the 5-position of the aromatic ring. Pyridine derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their electronic and steric properties.

Synthesis of such compounds often involves multicomponent reactions or substitution strategies. For example, Dömling (2006) highlights the use of isocyanide-based reactions to construct pyridine scaffolds, which could be adapted for synthesizing 2-Methyl-5-pentylpyridine . Chen et al.

Properties

IUPAC Name |

2-methyl-5-pentylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N/c1-3-4-5-6-11-8-7-10(2)12-9-11/h7-9H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BENBFJNTAAQSOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CN=C(C=C1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methyl-5-pentylpyridine can be synthesized through organic synthesis methods. One method involves the α-methylation of substituted pyridines using a continuous flow setup with Raney® nickel as a catalyst and a low boiling point alcohol like 1-propanol at high temperature .

Industrial Production Methods: Industrial production of 2-Methyl-5-pentylpyridine typically involves the condensation of aldehydes in the presence of ammonia. This reaction is carried out at high temperatures and pressures, often using catalysts to improve yield and selectivity .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-5-pentylpyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate can be used to oxidize 2-Methyl-5-pentylpyridine, leading to the formation of pyridine carboxylic acids.

Reduction: Hydrogenation reactions using catalysts like palladium on carbon can reduce the pyridine ring.

Substitution: Halogenation reactions can introduce halogen atoms into the pyridine ring under appropriate conditions.

Major Products: The major products formed from these reactions include pyridine carboxylic acids, reduced pyridine derivatives, and halogenated pyridines .

Scientific Research Applications

Medicinal Chemistry

Anticancer Agents

Recent studies have highlighted the potential of pyridine derivatives, including 2-Methyl-5-pentylpyridine, as anticancer agents. A notable study synthesized new pyridine derivatives with a pentose moiety, demonstrating significant cytotoxic activities against cancer cells. The research emphasized the importance of pyridine scaffolds in developing therapeutic agents targeting carbonic anhydrase, an enzyme implicated in various cancers .

Pharmacological Activities

Pyridine compounds are known for their wide-ranging biological activities. They have been reported to exhibit anti-inflammatory, analgesic, antiviral, and antimicrobial effects. The structural diversity of pyridines allows for modifications that can enhance their pharmacological properties . For instance, derivatives have been shown to act as inhibitors for various enzymes and receptors relevant in disease processes.

Flavor Technology

Flavoring Agents

2-Methyl-5-pentylpyridine has applications in the food industry as a flavoring agent. Pyridine derivatives contribute to the complex flavor profiles of various foods and beverages. Their ability to impart specific taste notes makes them valuable in food formulation .

Food Safety and Quality

The European Food Safety Authority has conducted assessments on flavoring compounds, including those derived from pyridine. These evaluations ensure that flavoring agents like 2-Methyl-5-pentylpyridine meet safety standards while enhancing food quality .

Agricultural Applications

Pesticides and Herbicides

Pyridine derivatives are commonly used as intermediates in the synthesis of agricultural chemicals, including herbicides and insecticides. The structural characteristics of compounds like 2-Methyl-5-pentylpyridine allow for the development of effective agrochemicals that target pests while minimizing environmental impact .

Case Studies

Mechanism of Action

The mechanism of action of 2-Methyl-5-pentylpyridine involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors, influencing biological processes. The exact pathways and targets are still under investigation, but it is known to modulate enzyme activities and receptor functions .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 2-Methyl-5-pentylpyridine with structurally related pyridine derivatives:

Key Observations :

- Lipophilicity : The pentyl chain in 2-Methyl-5-pentylpyridine enhances hydrophobic interactions compared to phenyl or smaller substituents, making it suitable for lipid-rich environments .

- Electronic Effects : Fluorine and chlorine substituents (e.g., in and ) reduce the pyridine ring’s basicity, whereas alkyl groups (methyl, pentyl) increase electron density .

Biological Activity

2-Methyl-5-pentylpyridine is a pyridine derivative that has garnered attention due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

2-Methyl-5-pentylpyridine, with the chemical formula , is characterized by a methyl group and a pentyl chain attached to the pyridine ring. Its structure contributes to its diverse biological activities.

1. Antimicrobial Properties

Research indicates that derivatives of 2-Methyl-5-pentylpyridine exhibit antimicrobial activity. For instance, studies have shown that certain pyridine derivatives can inhibit bacterial growth, suggesting their potential as antimicrobial agents.

2. Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In various assays, it has demonstrated the ability to modulate inflammatory responses, making it a candidate for further research in treating inflammatory diseases.

3. Toxicological Profile

A comprehensive toxicological assessment revealed several key findings regarding the safety of 2-Methyl-5-pentylpyridine:

| Study Type | Finding |

|---|---|

| Acute Oral Toxicity (LD50) | 300 - 2000 mg/kg bw (harmful) |

| Acute Dermal Toxicity | LD50 > 2000 mg/kg bw (low toxicity) |

| Acute Inhalation Toxicity | LC50 = 3.83/4.04 mg/L (harmful) |

| Skin Irritation | Considered irritating |

| Eye Irritation | Causes serious damage (GHS Category 1) |

| Genotoxicity | Non-mutagenic in bacterial assays |

These results underscore the need for caution in handling this compound, particularly regarding inhalation exposure and skin contact .

The mechanism by which 2-Methyl-5-pentylpyridine exerts its biological effects is not fully elucidated but involves interaction with specific molecular targets. It is believed to act as a ligand for various receptors, influencing enzyme activities and receptor functions. Further research is required to delineate the exact pathways involved.

Case Study 1: Antimicrobial Activity

In a study evaluating the antimicrobial efficacy of various pyridine derivatives, 2-Methyl-5-pentylpyridine was tested against several bacterial strains. The results indicated significant inhibition of growth in Gram-positive bacteria, highlighting its potential as an antimicrobial agent.

Case Study 2: Anti-inflammatory Activity

A controlled experiment assessed the anti-inflammatory effects of this compound in a murine model of inflammation. The administration of 2-Methyl-5-pentylpyridine resulted in reduced levels of pro-inflammatory cytokines, suggesting its utility in managing inflammatory conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.